molecular formula C19H20N4O3 B2512323 (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899972-82-8

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2512323
CAS RN: 899972-82-8
M. Wt: 352.394
InChI Key: SISMMLTUWQNAPC-OQKWZONESA-N
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Description

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Derivatives

A study by Perković et al. (2016) focused on synthesizing novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds were evaluated for their antiproliferative effects against various cancer cell lines. Notably, certain derivatives showed promising activity against breast carcinoma MCF-7 cell line, suggesting potential applications in developing anticancer therapeutics (Perković et al., 2016).

Antagonistic Effects on Receptors

Research by Bonaventure et al. (2015) characterized a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist. This compound demonstrated potential therapeutic effects for various psychiatric disorders associated with stress or hyperarousal states, showcasing the importance of quinazoline derivatives in neuropsychiatric disorder research (Bonaventure et al., 2015).

Investigation into Adenosine Receptor Affinity

The study by van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. This research contributes to understanding the interaction between quinazoline derivatives and adenosine receptors, potentially informing the development of drugs targeting cardiovascular diseases and cancer (van Muijlwijk-Koezen et al., 2000).

Synthesis and Physicochemical Properties

An investigation by Pandey et al. (2008) on tetrahydro‐quinazoline derivatives involved reactions that have potential applications in the synthesis of compounds with central nervous system (CNS) and cardiovascular system (CVS) effects. This research highlights the versatility of quinazoline derivatives in synthesizing compounds with potential therapeutic applications (Pandey et al., 2008).

Antioxidant and Anticholinesterase Activities

Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, evaluating their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research demonstrates the potential of quinazoline derivatives in developing treatments for neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one with 2-methoxyphenyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one", "2-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product, (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

899972-82-8

Product Name

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C19H20N4O3

Molecular Weight

352.394

IUPAC Name

1-(2-methoxyphenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea

InChI

InChI=1S/C19H20N4O3/c1-3-12-23-17(13-8-4-5-9-14(13)21-19(23)25)22-18(24)20-15-10-6-7-11-16(15)26-2/h4-11H,3,12H2,1-2H3,(H2,20,22,24)

InChI Key

SISMMLTUWQNAPC-OQKWZONESA-N

SMILES

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

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